

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Cat. No.: B12383132

[Get Quote](#)

In-Depth Technical Guide: Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

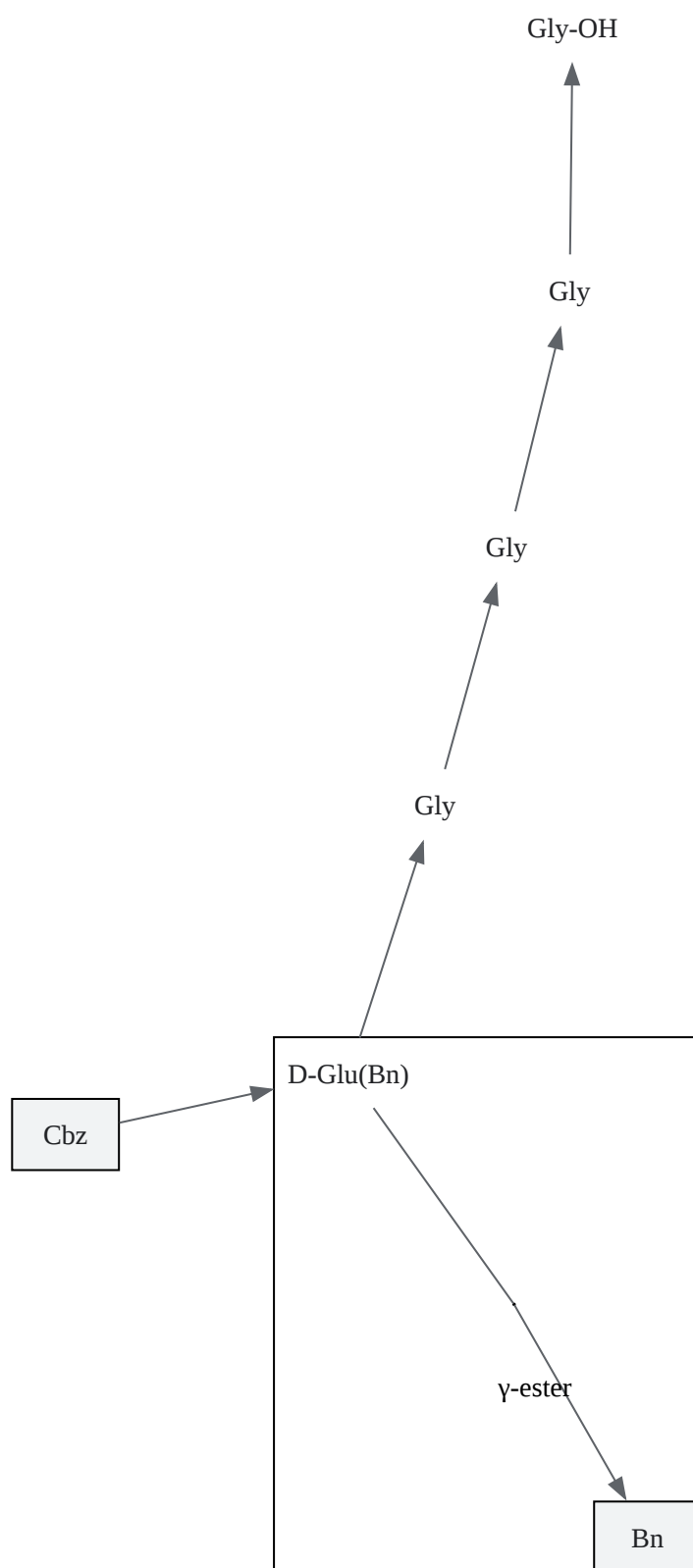
Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly**, a key pentapeptide derivative. Primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs), its strategic design allows for controlled release of cytotoxic payloads within the tumor microenvironment. This document details its physicochemical properties, outlines a general methodology for its synthesis and purification, and discusses its mechanism of action within the context of ADC technology.

Chemical Structure and Properties

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a protected pentapeptide. The N-terminus of the D-glutamic acid is protected by a carboxybenzyl (Cbz) group, and its side chain is protected as a benzyl ester (Bn). This is followed by a sequence of four glycine residues.

Chemical Structure:



[Click to download full resolution via product page](#)

Caption: Schematic representation of **Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly**.

Physicochemical and Computational Properties:

A summary of the key physicochemical and computational properties of **Cbz-D-Glu(Bn)-Gly-Gly-Gly** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₃ N ₅ O ₁₀	[1]
Molecular Weight	599.59 g/mol	[1]
CAS Number	2994293-30-8	[1]
Appearance	White to off-white solid (predicted)	General knowledge
Purity	≥98% (commercially available)	[1]
Storage Temperature	-20°C, protect from light	[1]
Topological Polar Surface Area (TPSA)	218.33 Å ²	[1]
LogP (octanol-water partition coefficient)	-0.6456	[1]
Hydrogen Bond Donors	6	[1]
Hydrogen Bond Acceptors	9	[1]
Rotatable Bonds	17	[1]

Solubility:

The solubility of protected peptides like **Cbz-D-Glu(Bn)-Gly-Gly-Gly** is generally low in aqueous solutions. It is predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. For experimental purposes, it is advisable to test solubility on a small scale before preparing larger solutions.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly** is typically achieved through solid-phase peptide synthesis (SPPS) using a Fmoc/tBu strategy. A generalized workflow is described below.



[Click to download full resolution via product page](#)

Caption: General workflow for the solid-phase synthesis of the target peptide.

Detailed Methodology:

- Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with the first glycine, is swelled in a suitable solvent like DMF.
- Amino Acid Coupling Cycles:
 - Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).
 - Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents.
 - Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin. This cycle is repeated for the subsequent glycine residues.
 - Final Coupling: For the final residue, Cbz-D-Glu(OBn)-OH is coupled to the N-terminus of the tetra-glycine peptide on the resin.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.

- Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is lyophilized to obtain the crude product.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

- Column: A C18 stationary phase column is typically used.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is employed.
- Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide. The exact gradient will need to be optimized.
- Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
- Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization

The identity and purity of the final product should be confirmed by:

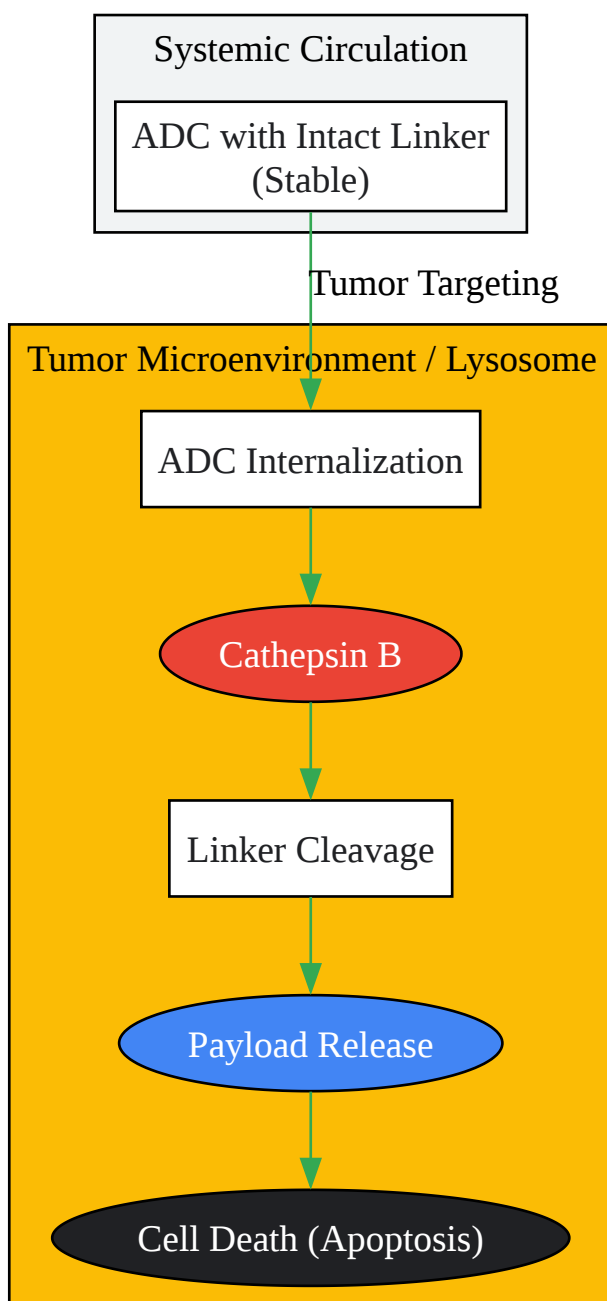
- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the protecting groups.
- Analytical RP-HPLC: To determine the purity of the final product.

Application in Antibody-Drug Conjugates (ADCs)

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly serves as a cleavable linker in ADCs. This linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in systemic circulation and its selective cleavage at the tumor site are critical for the efficacy and safety of the ADC.

Mechanism of Action: Enzymatic Cleavage

The peptide sequence of the linker is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.



[Click to download full resolution via product page](#)

Caption: ADC mechanism involving cathepsin-mediated linker cleavage.

Detailed Steps:

- Targeting: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of cancer cells.

- **Internalization:** The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
- **Enzymatic Cleavage:** Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the peptide linker. The cleavage is thought to occur between the glutamic acid and the first glycine residue.
- **Payload Release:** The cleavage of the linker liberates the cytotoxic drug from the antibody.
- **Induction of Cell Death:** The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell, often through apoptosis.

The inclusion of the D-amino acid (D-Glu) can enhance the stability of the linker against premature degradation by serum proteases.

Conclusion

Cbz-D-Glu(Bn)-Gly-Gly-Gly is a valuable and versatile chemical entity for the development of advanced biotherapeutics, particularly in the field of antibody-drug conjugates. Its well-defined structure and susceptibility to specific enzymatic cleavage make it an attractive linker for achieving targeted drug delivery and improving the therapeutic index of potent cytotoxic agents. A thorough understanding of its chemical properties and the methodologies for its synthesis and purification are essential for its successful application in research and drug development. Further studies to obtain detailed kinetic data for its cleavage by various proteases and to explore its in vivo stability and efficacy in different ADC constructs will continue to be of high interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383132#cbz-d-glu-bn-gly-gly-gly-gly-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com